2,6,10-Trimethyl-7-(3-methylpentyl)dodecane
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Overview
Description
2,6,10-Trimethyl-7-(3-methylpentyl)dodecane is a hydrocarbon compound with the molecular formula C21H44. It is a branched alkane, characterized by the presence of multiple methyl groups attached to its carbon chain. This compound is also known for its occurrence in various natural sources and its role in chemical communication within the animal kingdom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethyl-7-(3-methylpentyl)dodecane can be achieved through several methods. One common approach involves the alkylation of a suitable dodecane precursor with methyl groups. This process typically requires the use of strong acids or bases as catalysts to facilitate the addition of methyl groups to the carbon chain .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of specific olefins. This method ensures high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,6,10-Trimethyl-7-(3-methylpentyl)dodecane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum)
Substitution: Chlorine, bromine
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated hydrocarbons
Scientific Research Applications
2,6,10-Trimethyl-7-(3-methylpentyl)dodecane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6,10-Trimethyl-7-(3-methylpentyl)dodecane involves its interaction with specific molecular targets and pathways. In biological systems, it binds to receptor proteins on the surface of cells, triggering a cascade of intracellular signaling events. These events can lead to changes in gene expression, enzyme activity, and cellular behavior .
Comparison with Similar Compounds
Similar Compounds
2,6,10-Trimethyldodecane: Similar in structure but lacks the additional methylpentyl group.
2,6,10,14-Tetramethyl-7-(3-methylpentyl)-pentadecane: Contains an additional methyl group and a longer carbon chain.
Uniqueness
2,6,10-Trimethyl-7-(3-methylpentyl)dodecane is unique due to its specific branching pattern and the presence of multiple methyl groups. This structure imparts distinct physical and chemical properties, such as higher boiling points and unique reactivity, compared to its analogs .
Properties
CAS No. |
99317-09-6 |
---|---|
Molecular Formula |
C21H44 |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
2,6,10-trimethyl-7-(3-methylpentyl)dodecane |
InChI |
InChI=1S/C21H44/c1-8-18(5)13-15-21(16-14-19(6)9-2)20(7)12-10-11-17(3)4/h17-21H,8-16H2,1-7H3 |
InChI Key |
XKRXQMYLJXTKHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC(CCC(C)CC)C(C)CCCC(C)C |
Origin of Product |
United States |
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